molecular formula C13H15N5O2 B2815996 5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine CAS No. 450345-05-8

5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine

Cat. No.: B2815996
CAS No.: 450345-05-8
M. Wt: 273.296
InChI Key: UNGWVLMCUHVERX-UHFFFAOYSA-N
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Description

5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine is a chemical compound with the molecular formula C13H15N5O2 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a nitro group and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine typically involves the following steps:

    Substitution: The isopropylphenyl group can be introduced via a substitution reaction, where an appropriate precursor, such as 4-isopropylaniline, reacts with the nitrated pyrimidine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-N-[4-(methyl)phenyl]pyrimidine-4,6-diamine
  • 5-nitro-N-[4-(ethyl)phenyl]pyrimidine-4,6-diamine
  • 5-nitro-N-[4-(tert-butyl)phenyl]pyrimidine-4,6-diamine

Uniqueness

5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-nitro-4-N-(4-propan-2-ylphenyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-8(2)9-3-5-10(6-4-9)17-13-11(18(19)20)12(14)15-7-16-13/h3-8H,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGWVLMCUHVERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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